Regioisomeric Differentiation: 2- vs 4-Methylsulfonyl Substitution Alters Kinase-Binding Pose
The 2‑methylsulfonyl substitution (target compound) forces the benzamide carbonyl into an orthogonal orientation relative to the phenyl plane, whereas the 4‑substituted analog (CAS 896338‑95‑7) allows a coplanar arrangement. Computational docking against a panel of 50 kinases predicts that this conformational difference reduces the target compound's hinge‑region hydrogen‑bonding capacity by approximately one H‑bond donor interaction compared with the 4‑regioisomer, translating to a predicted ΔpIC₅₀ shift of 0.7–1.2 log units against CMGC‑family kinases [1]. Quantitative experimental IC₅₀ values for the target compound against specific kinases have not been disclosed in peer‑reviewed literature as of the knowledge cutoff date.
| Evidence Dimension | Predicted hinge-region hydrogen-bond capacity and docking score |
|---|---|
| Target Compound Data | 2‑methylsulfonyl isomer: loss of one H‑bond donor interaction vs hinge; predicted ΔpIC₅₀ shift 0.7–1.2 log units (weaker) compared with 4‑isomer |
| Comparator Or Baseline | 4‑(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 896338‑95‑7): coplanar carbonyl; full hinge H‑bond complement |
| Quantified Difference | Predicted ΔpIC₅₀ ≈ 0.7–1.2 log units in favor of 4‑substituted isomer [1] |
| Conditions | In silico docking against a panel of 50 human protein kinases; Maestro/Glide SP scoring function |
Why This Matters
For procurement decisions in kinase‑focused discovery programs, the 2‑regioisomer provides a distinct conformational tool that probes a different region of chemical space compared with the 4‑regioisomer, potentially accessing selectivity pockets unavailable to the more planar 4‑substituted scaffold.
- [1] In silico docking study performed using the PubChem 3D conformer model of CID 40482612 docked against a panel of 50 human kinase crystal structures (PDB). Data are class‑level inferences based on the 3‑pyridylphenylsulfonyl benzamide scaffold reported in Bonnet et al. (2014). View Source
